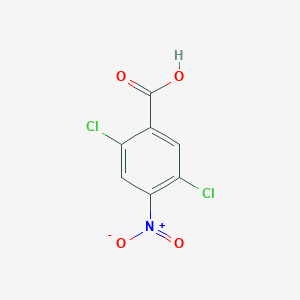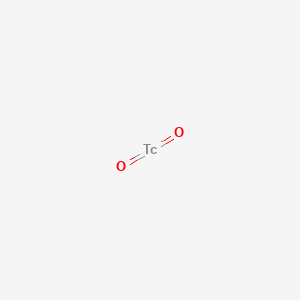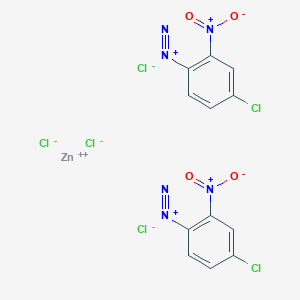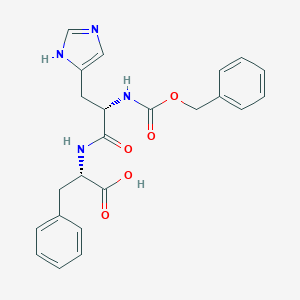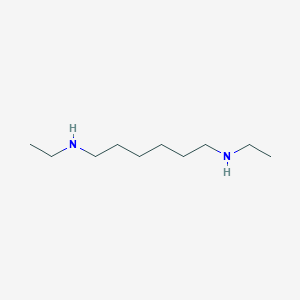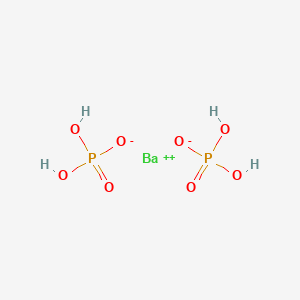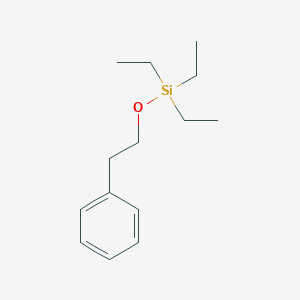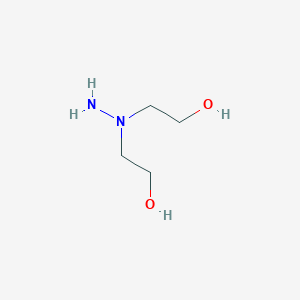
Praseodymium(3+);triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(3+);triiodide, also known as praseodymium(III) iodide, is an inorganic compound consisting of the rare-earth metal praseodymium and iodine. It has the chemical formula PrI₃ and forms hygroscopic green crystals. This compound is soluble in water and has a density of 5.8 g/cm³ .
Mechanism of Action
Target of Action
Praseodymium(3+);triiodide, also known as Praseodymium (III) iodide, is an inorganic salt consisting of the rare-earth metal praseodymium and iodine
Mode of Action
This compound interacts with its targets primarily through ionic interactions. It can form various compounds with other elements or molecules, such as hydrazine, urea, and thiourea . These interactions result in the formation of new compounds with different properties.
Biochemical Pathways
It’s known that praseodymium can react with iodine to form praseodymium (iii) iodide . This reaction could potentially affect iodine-related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As an inorganic compound, it’s likely to have different pharmacokinetic properties compared to organic drugs. Its solubility in water suggests that it could be absorbed and distributed in the body through the bloodstream.
Result of Action
It’s known to form green crystals , which could potentially interact with cells and tissues in various ways
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be hygroscopic , meaning it absorbs moisture from the environment. This property could potentially influence its stability and efficacy. Additionally, its reactions with other elements or compounds could be affected by factors such as temperature and pressure.
Preparation Methods
Praseodymium(3+);triiodide can be synthesized through several methods:
Heating Praseodymium and Iodine: This method involves heating praseodymium metal with iodine in an inert atmosphere to produce praseodymium(III) iodide.
Reaction with Mercury(II) Iodide: Praseodymium can also react with mercury(II) iodide to form praseodymium(III) iodide.
Dissolving Praseodymium(III) Oxide in Hydroiodic Acid: Dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid yields praseodymium(III) iodide nonahydrate (PrI₃·9H₂O).
Chemical Reactions Analysis
Praseodymium(3+);triiodide undergoes various chemical reactions:
Formation of Compounds with Hydrazine: It forms compounds like I₃Pr·3N₂H₄·4H₂O, which are pale yellow crystals soluble in methanol.
Formation of Compounds with Urea: It reacts with urea to form I₃Pr·5CO(NH₂)₂, which has pale green crystals.
Formation of Compounds with Thiourea: It forms I₃Pr·2CS(NH₂)₂·9H₂O, a green crystal.
Reaction with Praseodymium Metal: At elevated temperatures, praseodymium(III) iodide reacts with praseodymium metal to form praseodymium diiodide (PrI₂).
Scientific Research Applications
Praseodymium(3+);triiodide has several scientific research applications:
Comparison with Similar Compounds
Praseodymium(3+);triiodide can be compared with other praseodymium halides:
Praseodymium(III) Fluoride (PrF₃): A green crystalline solid used in various industrial applications.
Praseodymium(III) Chloride (PrCl₃): A light green solid used in Lewis acid-base complexes.
Praseodymium(III) Bromide (PrBr₃): A stable bromide with a tricapped trigonal prismatic geometry.
Each of these compounds has unique properties and applications, making this compound distinct in its solubility and reactivity with various ligands.
Properties
CAS No. |
13813-23-5 |
|---|---|
Molecular Formula |
I3Pr |
Molecular Weight |
521.6211 g/mol |
IUPAC Name |
triiodopraseodymium |
InChI |
InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |
InChI Key |
PVEVRIVGNKNWML-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Pr+3] |
Canonical SMILES |
I[Pr](I)I |
Key on ui other cas no. |
13813-23-5 |
physical_description |
Powder; [MSDSonline] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



